N3Ac-OPhOMe

Site-selective bioconjugation Protein engineering ADC linker

N3Ac-OPhOMe (4-Methoxyphenyl 2-azidoacetate, CAS 2546513-31-7) is a bifunctional small molecule belonging to the class of azidoacetyl esters. Its core structure consists of an azide group linked via an ester bond to a 4-methoxyphenyl moiety.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
Cat. No. B6291725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3Ac-OPhOMe
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-]
InChIInChI=1S/C9H9N3O3/c1-14-7-2-4-8(5-3-7)15-9(13)6-11-12-10/h2-5H,6H2,1H3
InChIKeyCBCXKHGBUBDDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide for N3Ac-OPhOMe: A Selective Azidoacetylating Agent for Gly-His Tagged Proteins


N3Ac-OPhOMe (4-Methoxyphenyl 2-azidoacetate, CAS 2546513-31-7) is a bifunctional small molecule belonging to the class of azidoacetyl esters. Its core structure consists of an azide group linked via an ester bond to a 4-methoxyphenyl moiety. The compound is primarily utilized as a bioorthogonal click chemistry reagent . It features two key functionalities: the azide group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition for downstream conjugation [1], while the activated 4-methoxyphenyl ester serves as an acyl donor for the selective modification of N-terminal Gly-His tags on engineered proteins [2].

Why Generic Azidoacetyl Esters Fail as Substitutes for N3Ac-OPhOMe in Site-Selective Protein Labeling


Standard amine-reactive azidoacetyl esters, such as N-hydroxysuccinimide (NHS) esters, react promiscuously with both N-terminal α-amines and lysine ε-amines on proteins . This lack of selectivity leads to heterogeneous mixtures of modified products, complicating downstream analysis and biopharmaceutical applications [1]. In contrast, the 4-methoxyphenyl ester in N3Ac-OPhOMe is a finely tuned acyl donor that directs reactivity specifically toward the N-terminus of Gly-His tags, while leaving native lysine residues unmodified [2]. Therefore, substituting N3Ac-OPhOMe with a generic azidoacetyl NHS ester will result in a complete loss of site-selectivity, negating the primary advantage of this reagent in precise bioconjugation workflows.

Quantitative Evidence of N3Ac-OPhOMe Differentiation Against Standard Acylating Reagents


Enhanced N-Terminal Selectivity Over Lysine Residues for Gly-His Tagged Proteins

N3Ac-OPhOMe demonstrates high selectivity for the N-terminal α-amine of a Gly-His tag over native lysine residues. In a model 18-mer peptide (Beltide-1) containing four lysine residues, acylation with the GHHHHHH tag occurred primarily at the N-terminus, with a secondary, minor modification observed only at the Lys residue closest to the tag (Lys-4). The authors note that even this minor off-target reaction can be mitigated by introducing a glycine spacer between the tag and the protein of interest [1].

Site-selective bioconjugation Protein engineering ADC linker

Achieved Conversion Yield for GH6-MBP Protein Labeling

N3Ac-OPhOMe can achieve a high degree of single-site modification on tagged proteins under mild conditions. When reacted with GH6-tagged Maltose Binding Protein (MBP), a model protein with 9 lysine residues, the reaction yielded 59% mono-labeled product [1].

Protein labeling Click chemistry Bioconjugation

Extended Stability Half-Life Compared to NHS Esters in Aqueous Conditions

The 4-methoxyphenyl ester of N3Ac-OPhOMe exhibits greater hydrolytic stability than NHS esters under near-physiological conditions. The half-life of N3Ac-OPhOMe in 200 mM HEPES buffer at pH 7.5 and 4 °C is 3.8 hours [1]. In comparison, NHS esters in aqueous buffer at similar pH (pH 7.0-7.4) and temperature (0-4 °C) have a reported half-life of 4-5 hours [2], and are known to be highly labile at neutral pH [3].

Reagent stability Reaction optimization Bioconjugation

Defined Solubility in DMSO Facilitates Stock Solution Preparation

N3Ac-OPhOMe has a defined and high solubility in DMSO, reported as 200 mg/mL (965.30 mM) [1]. This facilitates the preparation of concentrated stock solutions for biochemical assays.

Reagent handling Solubility Experimental design

Recommended Industrial and Research Applications for N3Ac-OPhOMe Based on Verified Performance Data


Site-Specific Conjugation for Antibody-Drug Conjugates (ADCs) and Protein Therapeutics

N3Ac-OPhOMe is ideally suited for the production of homogeneous ADCs and other protein-drug conjugates. Its ability to selectively acylate the N-terminus of an engineered Gly-His tag [1] ensures a precise drug-to-antibody ratio (DAR), which is critical for consistent therapeutic efficacy and regulatory approval. The stable conjugate formed allows for subsequent attachment of a drug payload via bioorthogonal click chemistry using the introduced azide handle . This workflow avoids the product heterogeneity associated with non-selective lysine conjugation, which can lead to variable pharmacokinetics and reduced potency [1].

High-Fidelity Protein Labeling for Chemical Biology and Proteomics

Researchers investigating protein structure, interactions, and function can use N3Ac-OPhOMe for precise N-terminal labeling. The reagent's ability to achieve 59% mono-labeling of GH6-MBP with no off-target modification on non-tagged controls [1] provides a reliable method for introducing a single azide 'handle' onto a protein. This handle can then be used to attach a variety of reporter groups (e.g., fluorophores, biotin, or affinity tags) via CuAAC or SPAAC click chemistry . The resulting homogeneous conjugates are essential for quantitative studies, such as single-molecule fluorescence or accurate pull-down assays.

Manufacturing of Immobilized Protein Affinity Resins

N3Ac-OPhOMe can be used in the large-scale production of affinity chromatography resins. A protein of interest, expressed with an N-terminal Gly-His tag, can be site-selectively functionalized with an azide group using N3Ac-OPhOMe [1]. This azide can then be 'clicked' to an alkyne-functionalized resin, creating a uniformly oriented, covalently immobilized protein column. This method ensures that the binding site of the immobilized protein remains accessible and unblocked, leading to higher capacity and more efficient purification compared to random immobilization via lysine amines, which can occlude active sites [1].

Development of Homogeneous Biopharmaceutical PEGylation Reagents

For biopharmaceutical companies developing PEGylated protein therapeutics, N3Ac-OPhOMe offers a route to a homogeneous product. The site-selective introduction of an azide at the N-terminus [1] allows for the subsequent attachment of a single polyethylene glycol (PEG) chain via click chemistry . This yields a mono-PEGylated protein with a defined structure, which exhibits more predictable and favorable pharmacokinetic properties (e.g., increased serum half-life and reduced immunogenicity) compared to the heterogeneous mixture of PEGylated species produced by non-selective methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N3Ac-OPhOMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.